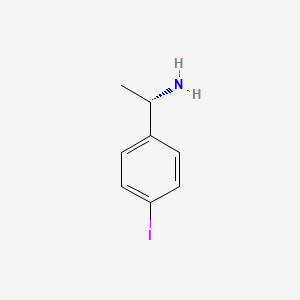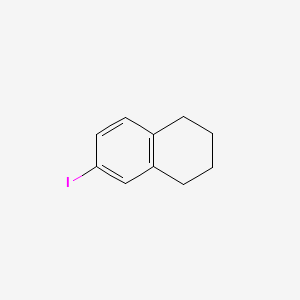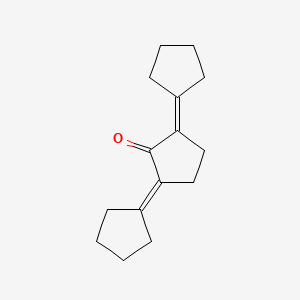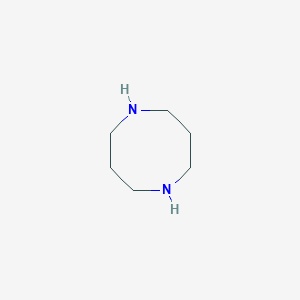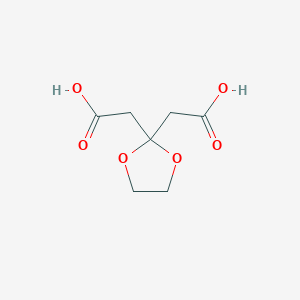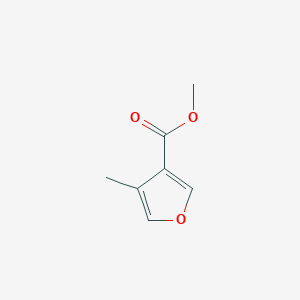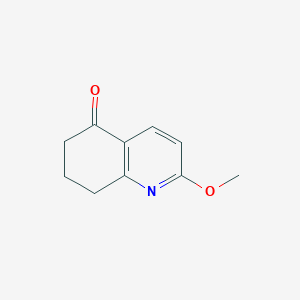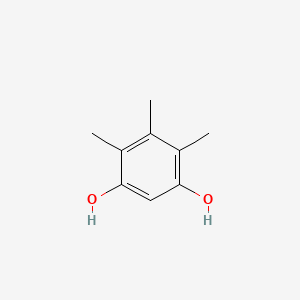
4,5,6-Trimethylbenzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6-Trimethylbenzene-1,3-diol is a derivative of benzene, which is an aromatic hydrocarbon. It consists of a benzene ring with three methyl groups (–CH3) as a substituent . The trimethylbenzenes form three structural isomers with the molecular formula C9H12 .
Synthesis Analysis
The synthesis of 2,3,5,6-tetraallylbenzene-1,4-diol, a compound similar to this compound, was found repeatable at approximately 60g scale, with a total conversion of 92% across four synthesis steps .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of trimethylbenzene, which consists of a benzene ring with three methyl groups (–CH3) as a substituent . Each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom .
Chemical Reactions Analysis
You can expect to observe all the reactions of alcohols when working with diols. The OH groups can be converted into halides, can react as nucleophiles, and oxidized to different carbonyl-containing functional groups depending on the structure of the diol and the oxidizing agent .
Physical And Chemical Properties Analysis
Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Chemical properties describe the characteristic ability of a substance to react to form new substances .
作用機序
Safety and Hazards
Inhalation, ingestion, skin and/or eye contact with 1,3,5-Trimethylbenzene can cause symptoms like irritation of eyes, skin, nose, throat, respiratory system; bronchitis; hypochromic anemia; headache, drowsiness, lassitude (weakness, exhaustion), dizziness, nausea, incoordination; vomiting, confusion; chemical pneumonitis (aspiration liquid) .
将来の方向性
特性
CAS番号 |
5700-67-4 |
|---|---|
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC名 |
4,5,6-trimethylbenzene-1,3-diol |
InChI |
InChI=1S/C9H12O2/c1-5-6(2)8(10)4-9(11)7(5)3/h4,10-11H,1-3H3 |
InChIキー |
KXAKDOWCKQHQIQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1C)O)O)C |
正規SMILES |
CC1=C(C(=CC(=C1C)O)O)C |
その他のCAS番号 |
5700-67-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



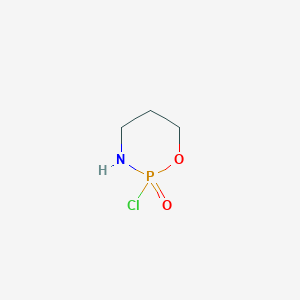
![Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester](/img/structure/B3191672.png)
![Naphtho[1,2-c]furan-1(3h)-one](/img/structure/B3191679.png)
![Furo[3,4-b]quinoxaline-1,3-dione](/img/structure/B3191686.png)
